N-(4-methanesulfonylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine
Description
The compound N-(4-methanesulfonylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a structurally complex 1,8-naphthyridine derivative. Its core scaffold includes a 1,8-naphthyridin-4-amine moiety substituted with:
- A 7-methyl group at position 7, contributing to steric stabilization.
- A 4-methylpiperidine-1-carbonyl group at position 3, introducing a conformationally flexible piperidine ring and a hydrogen-bond-accepting carbonyl group.
- A 4-methanesulfonylphenyl group at the 4-amine position, providing strong electron-withdrawing and polar characteristics.
Properties
IUPAC Name |
[7-methyl-4-(4-methylsulfonylanilino)-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-15-10-12-27(13-11-15)23(28)20-14-24-22-19(9-4-16(2)25-22)21(20)26-17-5-7-18(8-6-17)31(3,29)30/h4-9,14-15H,10-13H2,1-3H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSIYWXZCLJEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)S(=O)(=O)C)C=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their properties are summarized below, highlighting key differences in substituents, physical characteristics, and implications for drug-like properties.
Table 1: Structural and Physical Comparison of 1,8-Naphthyridin-4-amine Derivatives
Key Comparative Observations:
Substituent Effects on Physicochemical Properties :
- The target compound ’s 4-methanesulfonylphenyl group introduces significant polarity due to the sulfonyl moiety, likely enhancing aqueous solubility compared to analogs with aryl (e.g., 3e , 3f ) or alkyl (e.g., 3h ) substituents. However, this may reduce membrane permeability, a trade-off common in sulfonamide-containing drugs .
- The difluorophenyl analog () replaces the sulfonyl group with fluorine atoms, which enhance lipophilicity and metabolic stability—critical for optimizing pharmacokinetics in drug development .
Impact of Piperidine-Carbonyl vs. Trifluoromethyl Groups :
- The target compound ’s 4-methylpiperidine-1-carbonyl group at position 3 provides conformational flexibility and hydrogen-bonding capacity, contrasting with the rigid 5-trifluoromethyl group in compounds. This substitution may improve target-binding specificity but could reduce synthetic yield due to steric demands (e.g., 3i in shows only 12% yield with bulky isopropyl/methyl groups) .
Thermal Stability :
- Analogs with electron-withdrawing groups (e.g., 3g with thiophene, 3f with methoxyphenyl) exhibit higher melting points (194–221°C) compared to alkyl-substituted derivatives (e.g., 3h at 151–153°C). The target compound ’s sulfonyl group may further elevate its melting point, though experimental confirmation is needed .
Synthetic Accessibility :
- The target compound ’s synthesis would likely face challenges similar to 3i (12% yield), as bulky substituents (e.g., piperidine-carbonyl) may hinder reaction efficiency. Microwave-assisted methods (as in ) could improve yields .
Research Findings and Implications
- Pharmacokinetic Predictions : Compared to the difluorophenyl analog , the target compound may exhibit slower metabolic clearance due to the sulfonyl group’s resistance to oxidative enzymes, though this requires in vitro validation .
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